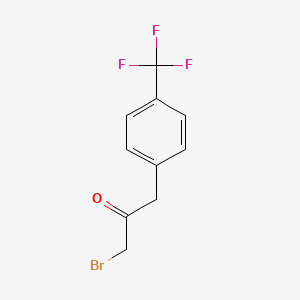
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3O. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of 3-(4-(trifluoromethyl)phenyl)propan-2-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include polar aprotic solvents, mild to strong bases, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific functional properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one include:
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with similar reactivity but different functional groups.
2-Bromo-3-(trifluoromethyl)propiophenone: Another brominated compound with a trifluoromethyl group, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethyl group, and a phenyl ring, which imparts distinct chemical and physical properties.
Biological Activity
1-Bromo-3-(4-(trifluoromethyl)phenyl)propan-2-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which significantly influences its reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, making it a valuable scaffold for drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 1-bromo-3-(trifluoromethyl)benzene with appropriate carbonyl precursors. Recent studies have optimized this process, improving yields and selectivity through various catalytic methods, including Mizoroki–Heck cross-coupling reactions .
Biological Activity
This compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs demonstrate significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown selective activity against various pathogens, including Chlamydia species . The trifluoromethyl-substituted compounds were found to enhance antimicrobial efficacy compared to their unsubstituted counterparts.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific proteins or enzymes. For example, studies have indicated that similar compounds can inhibit bacterial growth by disrupting cellular processes such as protein synthesis or cell wall integrity .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antichlamydial Activity : A study demonstrated that derivatives with the trifluoromethyl group were effective against Chlamydia, indicating a potential pathway for developing new treatments for chlamydial infections .
- Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial metabolism. The results suggested that the presence of the trifluoromethyl group was crucial for enhancing inhibitory activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C10H8BrF3O |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-bromo-3-[4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c11-6-9(15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4H,5-6H2 |
InChI Key |
QVJFVYGTRGRYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















